REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH:16]=[CH:15][C:7]2[NH:8][C:9]([CH3:14])=[N:10][S:11](=[O:13])(=[O:12])[C:6]=2[CH:5]=1>>[OH:3][C:4]1[CH:16]=[CH:15][C:7]2[NH:8][C:9]([CH3:14])=[N:10][S:11](=[O:13])(=[O:12])[C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC(=NS2(=O)=O)C)C=C1
|
Name
|
ice
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at about 210° C. for about 11
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled slightly
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with 25 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of cold water and dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(NC(=NS2(=O)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |